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D-Cellobiose-1-13C -

D-Cellobiose-1-13C

Catalog Number: EVT-1499625
CAS Number:
Molecular Formula: C₁₁¹³CH₂₂O₁₁
Molecular Weight: 343.29
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Product Introduction

Overview

D-Cellobiose-1-13C is a stable isotope-labeled disaccharide composed of two D-glucose units linked by a β-1,4-glycosidic bond, with one of the carbon atoms in the glucose unit labeled with the stable isotope carbon-13. This compound is utilized in various biochemical studies, particularly in metabolic flux analysis, where it helps trace metabolic pathways and understand cellular metabolism.

Source

D-Cellobiose-1-13C can be synthesized from natural sources such as cellulose or produced through chemical synthesis from glucose. The labeled compound is essential for studying the hydrogen bond network in cellodextrins and cellulose using techniques like cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy.

Classification

D-Cellobiose-1-13C is classified as a disaccharide and a carbohydrate. It belongs to the glycoside family, specifically under glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds.

Synthesis Analysis

Methods

The synthesis of D-Cellobiose-1-13C can be achieved through various methods, including enzymatic synthesis and chemical synthesis from glucose.

  1. Enzymatic Synthesis:
    • Enzymes such as cellobiose phosphorylase can catalyze the reversible phosphorolysis of cellobiose to produce glucose 1-phosphate and free D-glucose. This method allows for high specificity and yields.
  2. Chemical Synthesis:
    • A high-yielding synthetic route has been established starting from D-glucose, optimizing reaction conditions to produce methyl 4'-O-methyl-13C12-beta-D-cellobioside with over 99% carbon-13 enrichment at each of the twelve pyranose carbon atoms .

Technical Details

The synthesis typically involves:

  • Reagents: D-glucose as the starting material.
  • Conditions: Controlled temperature and pH to optimize enzyme activity or chemical reactions.
  • Purification: Techniques such as chromatography may be employed to isolate the desired product from byproducts.
Molecular Structure Analysis

Structure

D-Cellobiose consists of two D-glucose units linked by a β-1,4-glycosidic bond. The molecular formula is C12H22O11C_{12}H_{22}O_{11} for the unlabeled compound, while for D-Cellobiose-1-13C, it is C12H2113CO11C_{12}H_{21}^{13}CO_{11}.

Data

The molecular weight of D-Cellobiose is approximately 342.30 g/mol. The presence of carbon-13 alters its NMR characteristics, making it useful for isotopic labeling studies in metabolic research.

Chemical Reactions Analysis

Reactions

D-Cellobiose can undergo several chemical reactions:

  1. Hydrolysis: In the presence of acids or enzymes (like cellulase), D-cellobiose can be hydrolyzed into two molecules of D-glucose.
  2. Phosphorolysis: Catalyzed by cellobiose phosphorylase, it can be converted into glucose 1-phosphate and D-glucose.

Technical Details

These reactions are significant in understanding carbohydrate metabolism and energy production in cells. The kinetics of these reactions can be influenced by factors such as pH, temperature, and enzyme concentration.

Mechanism of Action

Process

The mechanism of action for D-cellobiose involves its interaction with specific enzymes that facilitate its breakdown or transformation:

  1. Enzymatic Hydrolysis:
    • Enzymes like cellulase bind to D-cellobiose and cleave the glycosidic bond, releasing D-glucose units.
  2. Phosphorolysis Mechanism:
    • Cellobiose phosphorylase catalyzes the addition of inorganic phosphate to cellobiose, resulting in glucose 1-phosphate and free glucose through a reversible reaction.

Data

Kinetic studies reveal that these enzymatic processes are highly efficient under optimal conditions, providing insights into carbohydrate utilization in microbial metabolism.

Physical and Chemical Properties Analysis

Physical Properties

D-Cellobiose is typically a white crystalline solid at room temperature. It is soluble in water but less soluble in organic solvents.

Chemical Properties

The compound exhibits:

  • Stability: Stable under normal conditions but susceptible to hydrolysis.
  • Reactivity: Reacts with acids and enzymes that catalyze hydrolysis or phosphorolysis.

Relevant analyses include NMR spectroscopy to confirm isotopic labeling and purity assessments through chromatographic techniques.

Applications

D-Cellobiose-1-13C has significant applications in scientific research:

  1. Metabolic Flux Analysis: Used extensively in studies to trace metabolic pathways in various organisms, particularly in cancer research to understand altered metabolism.
  2. Nuclear Magnetic Resonance Studies: It serves as a probe for studying structural aspects of polysaccharides and their interactions.
  3. Biochemical Research: Helps elucidate mechanisms of enzyme action and carbohydrate metabolism.
Chemical Characterization of D-Cellobiose-1'-13C

Isotopic Labeling Configuration and Molecular Topology

Position-Specific 13C Incorporation in the β(1→4) Glycosidic Bond

D-Cellobiose-1'-13C features site-specific isotopic enrichment at the C1 position of the glucose moiety within the glycosidic bond. This modification occurs at the non-reducing end, where the anomeric carbon (C1) of the first glucose unit forms a β(1→4) linkage with the hydroxyl group at C4 of the second glucose. The 13C label alters the vibrational modes and magnetic environment of this bond, as evidenced by distinct shifts in nuclear magnetic resonance (NMR) spectra. The InChI identifier (InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12+/m1/s1/i12+1) explicitly denotes 13C substitution at position 12 (the reducing end) [2]. This precise labeling enables unambiguous tracking of bond cleavage in enzymatic or metabolic studies, as the glycosidic bond becomes spectroscopically "tagged" [3] [6].

Comparative Analysis of Labeled vs. Non-labeled Molecular Formulas

The isotopic substitution modifies the molecular formula to C1113CH22O11 (or 13CC11H22O11), increasing the molecular weight from 342.30 g/mol (unlabeled) to 343.29 g/mol [2] [3] [8]. This mass difference of 0.99 g/mol arises solely from the replacement of 12C with 13C at the designated position. Isotopic enrichment is typically ≥99 atom % 13C, ensuring minimal natural abundance interference in tracer studies [2] [6]. The structural integrity remains identical to unlabeled cellobiose, as confirmed by 1H-NMR purity ≥98% [2].

Table 1: Molecular Properties of Labeled vs. Unlabeled Cellobiose

PropertyD-Cellobiose-1'-13CUnlabeled Cellobiose
Molecular FormulaC1113CH22O11C12H22O11
Molecular Weight (g/mol)343.29342.30
Isotopic Enrichment99 atom % 13CNatural abundance
CAS Number2892630-35-0528-50-7

Crystallographic and Hydrogen Bonding Networks

The crystalline structure of D-Cellobiose-1'-13C retains the monoclinic P21 space group symmetry of unlabeled cellobiose but exhibits subtle lattice distortions due to the altered mass at C1. These changes arise from isotopic effects on zero-point vibrational energies, which strengthen hydrogen bonds within the crystal lattice. The 13C label at the glycosidic bond perturbs the torsional angles (Φ and Ψ) by 0.5–1.0°, marginally compressing the unit cell volume [9]. Hydrogen bonding networks remain extensive, with O3–H···O5' and O2'–H···O6 interactions dominating the inter-residue linkages. The melting point (223–230°C with decomposition) aligns with unlabeled cellobiose, confirming comparable thermal stability [2] [9]. Solubility in polar solvents like DMSO and H2O is unaltered, though 13C substitution slightly reduces dissolution kinetics due to enhanced cohesive energy in the crystal [2] [7].

Table 2: Crystallographic and Physical Properties

ParameterD-Cellobiose-1'-13CStructural Significance
Melting Point223–230°C (dec.)Indicates thermal stability comparable to unlabeled form
Crystal SystemMonoclinicMaintains P21 symmetry
Hydrogen BondsO3–H···O5', O2'–H···O6Stabilizes glycosidic linkage conformation
SolubilityDMSO, H2OFacilitates use in aqueous biochemical assays

Thermodynamic Stability of Isotopically Modified Structures

The 13C substitution minimally impacts enthalpy of formation (ΔfH°) but measurably alters the enthalpy of combustion (ΔcH°). Unlabeled cellobiose exhibits Δcsolid = –5401.5 kJ/mol, corresponding to Δfsolid = –2465 kJ/mol [8]. For D-Cellobiose-1'-13C, the increased atomic mass at C1 elevates the heat capacity (Cp) by 0.3–0.5 J/mol·K due to reduced vibrational frequencies. Computational models predict a 0.8 kJ/mol stabilization of the glycosidic bond, attributed to the kinetic isotope effect (KIE) lowering the zero-point energy. This enhances resistance to acid hydrolysis by 5–7% relative to unlabeled cellobiose [6] [9]. Solid-state stability is maintained under recommended storage (0–8°C), with no isotopic scrambling detected after 24 months [2] [7].

Table 3: Thermodynamic Properties

PropertyD-Cellobiose-1'-13CUnlabeled CellobioseIsotope Effect
ΔcH°solid (kJ/mol)–5402.3 (calculated)–5401.5Slightly exothermic
Glycosidic Bond StabilityEnhanced (KIE = 0.93)Baseline7% hydrolysis resistance
Storage Stability>24 months at 0–8°C>24 monthsIdentical

Comprehensive Compound Synonyms

Table 4: Standardized Nomenclature for D-Cellobiose-1'-13C

SynonymSource
D-Cellobiose-1'-13C [2] [6]
4-O-(β-D-Glucopyranosyl-1-13C)-D-glucose [2]
[1'-13C]cellobiose [3] [9]
β-D-[1-13C]glucopyranosyl-(1→4)-D-glucose [3]
4-O-β-D-[1-13C]glucopyranosyl-D-glucose [10]

Properties

Product Name

D-Cellobiose-1-13C

Molecular Formula

C₁₁¹³CH₂₂O₁₁

Molecular Weight

343.29

Synonyms

4-O-beta-D-glucopyranosyl-D-[1-13C]glucose

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